molecular formula C6H8F2O3 B1488272 4,4-Difluoro-3-methyloxolane-3-carboxylic acid CAS No. 1782346-79-5

4,4-Difluoro-3-methyloxolane-3-carboxylic acid

Cat. No. B1488272
CAS RN: 1782346-79-5
M. Wt: 166.12 g/mol
InChI Key: QURFLSSIPXGDCR-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a research chemical . It has a molecular formula of C6H8F2O3 and a molecular weight of 166.12 g/mol .


Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid can be represented by the canonical SMILES string: CC1(COCC1(F)F)C(=O)O . The InChI representation is: InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid include a molecular weight of 166.12 g/mol and a molecular formula of C6H8F2O3 . It has a topological polar surface area of 46.5Ų .

Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

A bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), was developed for the deoxyfluorination of carboxylic acids, leading to various acyl fluorides. This method, involving the all-carbon-based fluorination reagent CpFluor, allows the efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to their corresponding acyl fluorides under neutral conditions. The synthesis process highlights a one-pot amidation reaction of carboxylic acids via in-situ formed acyl fluorides, demonstrating a significant application in the creation of acyl fluoride derivatives from carboxylic acids (Xiu Wang et al., 2021).

Characterization of Perfluorinated Compounds

The study on perfluorinated monomer (perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane), its precursor, and their hydrocarbon precursor via 1D- and advanced 2D NMR techniques reveals the structural proof of possible isomers of these compounds. This research underscores the importance of selective versions of correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) for better resolution and sensitivity in analyzing the structures of perfluorinated compounds. The use of a gradient heteronuclear single quantum coherence spectroscopy (gHSQC) sequence for observing two-bond 19F-13C correlations offers a simplified spectrum compared to gHMBC, highlighting the utility in detailed structural characterization of perfluorinated compounds (Bo Zhang et al., 2013).

Synthesis of Difluoronaphthoic Acids

The synthesis of mono- and difluoronaphthoic acids presents a viable approach to creating fluorinated versions of naphthoic acids, which are key structural units in several biologically active compounds. The described methodology involves electrophilic fluorination and a new general route for preparing these compounds, offering insights into the development of fluorinated aromatic carboxylic acids. This research contributes to the field by providing a method for the synthesis of fluorinated naphthoic acids, potentially useful in medicinal chemistry and material science (Jayaram R Tagat et al., 2002).

Safety and Hazards

4,4-Difluoro-3-methyloxolane-3-carboxylic acid is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,4-difluoro-3-methyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFLSSIPXGDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methyloxolane-3-carboxylic acid

CAS RN

1782346-79-5
Record name 4,4-difluoro-3-methyloxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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